N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(naphthalen-1-yl)acetamide
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Description
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C21H20FNO2 and its molecular weight is 337.394. The purity is usually 95%.
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Scientific Research Applications
Pharmacodynamic Properties and Mechanisms
Research on compounds like paracetamol highlights the complexity of drug action mechanisms, including the central nervous system's role and the metabolic pathways leading to toxic metabolites such as N-acetyl-p-benzoquinone imine (NAPQI) (Marzuillo et al., 2014). These insights into drug metabolism and action mechanisms are crucial for understanding how related compounds may behave in biological systems.
Toxicological Aspects and Environmental Impact
The literature also discusses the toxicological profiles and environmental impacts of widely used drugs like paracetamol. For instance, studies have explored the hepatotoxicity of paracetamol and related fatalities, highlighting the risks associated with overdose and the importance of understanding a compound's toxicological properties (Tittarelli et al., 2017). Additionally, environmental studies have addressed the removal of organic pollutants like acetaminophen from water, emphasizing the significance of mitigating pharmaceutical compounds' environmental impacts (Igwegbe et al., 2021).
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c1-25-20(17-9-5-10-18(22)12-17)14-23-21(24)13-16-8-4-7-15-6-2-3-11-19(15)16/h2-12,20H,13-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJVQCMJJFAAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.